molecular formula C33H18ClN3O6 B10878646 2-[4-(4-Chloro-2-nitrophenoxy)phenyl]-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate

2-[4-(4-Chloro-2-nitrophenoxy)phenyl]-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate

Cat. No.: B10878646
M. Wt: 588.0 g/mol
InChI Key: BPDXGQQJSJLTIQ-UHFFFAOYSA-N
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Description

2-[4-(4-Chloro-2-nitrophenoxy)phenyl]-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a chlorinated nitrophenoxy group with an acenaphthoquinoxaline core, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Chloro-2-nitrophenoxy)phenyl]-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms could further enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Chloro-2-nitrophenoxy)phenyl]-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The chlorinated phenoxy group can participate in nucleophilic substitution reactions.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane and ethanol are often used to facilitate these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules, and its unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Its potential biological activity could be explored for developing new pharmaceuticals or studying biochemical pathways.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in areas such as cancer research or antimicrobial activity.

    Industry: Its chemical properties might make it useful in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-[4-(4-Chloro-2-nitrophenoxy)phenyl]-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[4-(4-Chloro-2-nitrophenoxy)phenyl]-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate include:

Uniqueness

What sets this compound apart from these similar compounds is its acenaphthoquinoxaline core, which imparts unique chemical and physical properties

Properties

Molecular Formula

C33H18ClN3O6

Molecular Weight

588.0 g/mol

IUPAC Name

[2-[4-(4-chloro-2-nitrophenoxy)phenyl]-2-oxoethyl] acenaphthyleno[1,2-b]quinoxaline-9-carboxylate

InChI

InChI=1S/C33H18ClN3O6/c34-21-10-14-29(27(16-21)37(40)41)43-22-11-7-18(8-12-22)28(38)17-42-33(39)20-9-13-25-26(15-20)36-32-24-6-2-4-19-3-1-5-23(30(19)24)31(32)35-25/h1-16H,17H2

InChI Key

BPDXGQQJSJLTIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C4=NC5=C(C=C(C=C5)C(=O)OCC(=O)C6=CC=C(C=C6)OC7=C(C=C(C=C7)Cl)[N+](=O)[O-])N=C4C3=CC=C2

Origin of Product

United States

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